molecular formula C12H17ClN2O B1360092 1-Piperazineethanol, 4-(3-chlorophenyl)- CAS No. 51941-10-7

1-Piperazineethanol, 4-(3-chlorophenyl)-

Cat. No. B1360092
Key on ui cas rn: 51941-10-7
M. Wt: 240.73 g/mol
InChI Key: HYPXXPJLGDQJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04603135

Procedure details

Ethylene bromohydrin (5.4 g) was added dropwise to a mixture of 1-(3-chlorophenyl)piperazine hydrochloride (5 g), potassium carbonate powder (12 g) and N,N-dimethylformamide (35 ml) with stirring. The mixture was further stirred at room temperature overnight, then diluted with 100 ml of water and extracted with ethyl ether. The ethyl ether layer was washed with saturated aqueous sodium chloride and dried over Na2SO4. The solvent was distilled off and the residue was purified by silica gel chromatography [eluent: ethyl acetate-methanol (4:1)] to give 4.06 g (78.6%) of 4-(3-chlorophenyl)-1-piperazineethanol as an oil.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][OH:3].Cl.[Cl:6][C:7]1[CH:8]=[C:9]([N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)[CH:10]=[CH:11][CH:12]=1.C(=O)([O-])[O-].[K+].[K+].CN(C)C=O>O>[Cl:6][C:7]1[CH:8]=[C:9]([N:13]2[CH2:18][CH2:17][N:16]([CH2:1][CH2:2][OH:3])[CH2:15][CH2:14]2)[CH:10]=[CH:11][CH:12]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
C(CO)Br
Name
Quantity
5 g
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1)N1CCNCC1
Name
Quantity
12 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
35 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was further stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
WASH
Type
WASH
Details
The ethyl ether layer was washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography [eluent: ethyl acetate-methanol (4:1)]

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)N1CCN(CC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 4.06 g
YIELD: PERCENTYIELD 78.6%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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